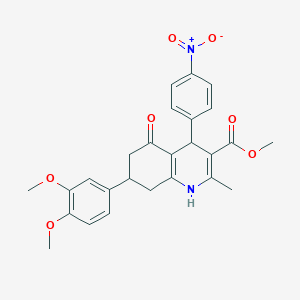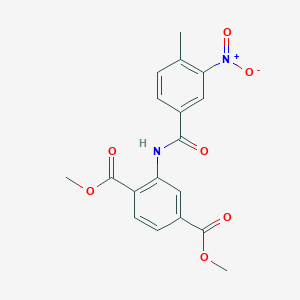![molecular formula C24H24N4O3S2 B11640459 2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640459.png)
2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-4-[3-(エチルスルファニル)-2-チエニル]-7,7-ジメチル-1-(3-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボニトリルは、アミノ基、チエニル基、ニトロフェニル基、およびキノリンカルボニトリルコアを含む独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-アミノ-4-[3-(エチルスルファニル)-2-チエニル]-7,7-ジメチル-1-(3-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボニトリルの合成は、通常、複数段階の有機反応を含みます。このプロセスは、キノリンカルボニトリルコアの調製から始まり、さまざまな置換反応や付加反応によってチエニル基、ニトロフェニル基、およびアミノ基が導入されます。これらの反応で使用される一般的な試薬には、エチルスルフィド、チエニル誘導体、およびニトロフェニル化合物などがあります。 反応条件は、多くの場合、最終生成物の収率と純度が高くなるように、温度、溶媒、触媒を制御する必要があります .
工業生産方法
この化合物の工業生産には、自動反応器と連続フロープロセスを使用して大規模合成を行う場合があります。これらの方法は、反応効率の最適化、生産コストの削減、および品質の一貫性を確保することを目的としています。クロマトグラフィーや結晶化などの高度な精製技術の使用は、化合物を純粋な形で得るために不可欠です。
化学反応の分析
反応の種類
2-アミノ-4-[3-(エチルスルファニル)-2-チエニル]-7,7-ジメチル-1-(3-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボニトリルは、さまざまな化学反応を起こし、以下が含まれます。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、ニトロ基をアミノ基に変換することができます。
置換: この化合物は、特にチエニル位置とニトロフェニル位置で、求核置換反応または求電子置換反応を受けることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤と求電子剤などがあります。 反応条件は、多くの場合、目的の変換を達成するために、特定の溶媒、温度、および触媒を含みます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、エチルスルファニル基の酸化は、スルホキシドまたはスルホンをもたらす可能性があり、ニトロフェニル基の還元は、アミノフェニル誘導体をもたらす可能性があります。
科学的研究の応用
2-アミノ-4-[3-(エチルスルファニル)-2-チエニル]-7,7-ジメチル-1-(3-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボニトリルは、いくつかの科学研究に応用されています。
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性、抗癌性、および抗炎症性など、その潜在的な生物活性について研究されています。
医学: 特定の疾患を標的とする新薬の開発など、その潜在的な治療的応用について調査されています。
作用機序
2-アミノ-4-[3-(エチルスルファニル)-2-チエニル]-7,7-ジメチル-1-(3-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボニトリルの作用機序は、特定の分子標的と経路との相互作用に関与しています。この化合物は、酵素または受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 たとえば、その抗癌活性は、特定のキナーゼの阻害または癌細胞のアポトーシスの誘導に関与する可能性があります .
類似化合物との比較
類似化合物
- 2-アミノ-4-[2-(エチルスルファニル)-3-チエニル]-7,7-ジメチル-5-オキソ-1-(3-ピリジニル)-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボニトリル
- 2-アミノ-4-[2-(エチルスルファニル)-3-チエニル]-5-オキソ-1-[3-(トリフルオロメチル)フェニル]-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボニトリル
独自性
2-アミノ-4-[3-(エチルスルファニル)-2-チエニル]-7,7-ジメチル-1-(3-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボニトリルの独自性は、特定の官能基の組み合わせにあります。これにより、独特の化学的および生物学的特性がもたらされます。 類似化合物と比較して、反応性、安定性、および生物活性に違いが見られる可能性があり、さまざまな研究および産業用途に役立つ化合物です .
特性
分子式 |
C24H24N4O3S2 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC名 |
2-amino-4-(3-ethylsulfanylthiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O3S2/c1-4-32-19-8-9-33-22(19)20-16(13-25)23(26)27(14-6-5-7-15(10-14)28(30)31)17-11-24(2,3)12-18(29)21(17)20/h5-10,20H,4,11-12,26H2,1-3H3 |
InChIキー |
DGJKBFULHFPUQG-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640378.png)
![ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11640383.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640385.png)
![4-{[4-(4-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B11640388.png)
![methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate](/img/structure/B11640401.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640405.png)

![(6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640417.png)
![3-(2-chlorophenyl)-N'-[(2-hydroxy-3-methylphenyl)carbonyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11640419.png)
![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)

![4-{[2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11640442.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640450.png)

